Product packaging for Tavilermide hydrochloride(Cat. No.:CAS No. 1460213-99-3)

Tavilermide hydrochloride

Número de catálogo: B10859633
Número CAS: 1460213-99-3
Peso molecular: 617.0 g/mol
Clave InChI: IHXKKAUOKMTRIF-FRKSIBALSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization within Neurotrophin Mimetic Research

Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons. mimetogen.com In the eye, neurotrophins like NGF play a vital role in maintaining the health and integrity of the ocular surface, including the cornea and conjunctiva. mimetogen.compatsnap.com Research into neurotrophin mimetics aims to develop small molecules that can replicate the beneficial effects of these endogenous proteins while overcoming their limitations as therapeutic agents, such as poor stability and bioavailability. mimetogen.commdpi.com

Tavilermide was specifically designed to mimic a key structural component of NGF, allowing it to bind to and partially activate the TrkA receptor. mdpi.comnih.gov This targeted approach differentiates it from the native NGF, which also interacts with the p75 neurotrophin receptor (p75NTR), a receptor that can mediate apoptosis or cell death. medchemexpress.commimetogen.com By selectively targeting TrkA, Tavilermide aims to harness the pro-survival and regenerative signals of the NGF pathway while avoiding the potential negative effects associated with p75NTR activation. medchemexpress.commdpi.com This selective action is a key focus of its development within the broader landscape of neurotrophin mimetic research. wikipedia.org

Overview of TrkA Receptor Agonists in Ocular Biology

The TrkA receptor is a transmembrane protein that, upon activation by NGF, initiates intracellular signaling cascades that promote neuronal survival, growth, and differentiation. patsnap.comscholaris.ca In the context of ocular biology, TrkA receptors are expressed on various cells of the ocular surface, including corneal epithelial cells and sensory nerves. mimetogen.comnih.gov

Activation of TrkA receptors on the ocular surface has been shown to have several beneficial effects relevant to diseases like dry eye:

Promotion of Corneal Healing: NGF and, by extension, TrkA agonists, can enhance the proliferation and migration of corneal epithelial cells, contributing to the repair of the ocular surface. patsnap.commdpi.com

Stimulation of Mucin Secretion: TrkA activation can stimulate conjunctival goblet cells to produce and secrete mucins, which are essential components of the tear film that lubricate and protect the eye. mimetogen.compatsnap.com

Neuroprotection: These agonists can support the health and function of corneal nerves, which are often compromised in dry eye disease. patsnap.comarvojournals.org

The development of TrkA receptor agonists like Tavilermide represents a novel therapeutic strategy for ocular diseases by targeting the underlying neurotrophic and neurosensory deficits. medscape.com This approach contrasts with many existing treatments that primarily address inflammation. medscape.com

Historical Development and Initial Research Focus on Tavilermide Hydrochloride

Tavilermide was first synthesized by researchers at Texas A&M University with the goal of creating TrkA receptor agonists. wikipedia.org The development was later advanced by Mimetogen Pharmaceuticals, focusing on its potential as a topical ophthalmic solution for the treatment of dry eye disease. mimetogen.comwikipedia.org The initial developmental name for the compound was MIM-D3. mimetogen.comncats.io

Early preclinical research demonstrated that Tavilermide could stimulate the production of glycoconjugates (mucins) from conjunctival cells. patsnap.com In a rat model of dry eye, topical application of MIM-D3 led to a significant decrease in corneal staining, an indicator of ocular surface damage, and an increase in tear glycoconjugates. patsnap.comnih.gov These findings suggested that Tavilermide could improve the quality and stability of the tear film, thereby promoting healing of the ocular surface. patsnap.com

These promising preclinical results led to the initiation of clinical trials to evaluate the efficacy of Tavilermide in patients with dry eye disease. mimetogen.comclinicaltrials.gov The initial research focus was on determining the appropriate concentration and demonstrating a statistically significant improvement in both the signs (e.g., corneal staining) and symptoms (e.g., ocular dryness) of the condition. mimetogen.com Phase 2 and Phase 3 clinical trials have been conducted to assess the compound's performance in treating moderate to severe dry eye disease. mimetogen.compatsnap.commimetogen.com

Research Findings from Clinical Trials

Trial PhaseKey Findings
Phase 2 A study with 150 subjects showed that both 1% and 5% Tavilermide produced significant improvements in key signs and symptoms of dry eye compared to placebo. mimetogen.com
Phase 3 (1% Tavilermide) Three separate studies involving approximately 400 subjects each demonstrated small but statistically significant treatment effects in reducing the signs and symptoms of dry eye in secondary and exploratory endpoints. mimetogen.com
Phase 3 (5% Tavilermide) A 2020 study with about 500 subjects showed a statistically significant improvement in the primary sign endpoint (corneal fluorescein (B123965) staining) at 12 weeks. Significant improvement in the primary symptom endpoint (ocular dryness) was seen in a subgroup of patients. mimetogen.com Another trial with 607 patients also reported improvements in total corneal fluorescein staining with the 5% concentration. medscape.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33ClN6O11 B10859633 Tavilermide hydrochloride CAS No. 1460213-99-3

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

1460213-99-3

Fórmula molecular

C24H33ClN6O11

Peso molecular

617.0 g/mol

Nombre IUPAC

3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C24H32N6O11.ClH/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32;/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34);1H/t15-,16-,17-;/m0./s1

Clave InChI

IHXKKAUOKMTRIF-FRKSIBALSA-N

SMILES isomérico

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O.Cl

SMILES canónico

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O.Cl

Origen del producto

United States

Molecular Architecture and Biochemical Stability of Tavilermide Hydrochloride

Structural Classification as a Cyclic Peptidomimetic

Tavilermide is classified as a small cyclic peptidomimetic. crstoday.commimetogen.com Peptidomimetics are compounds designed to mimic natural peptides, often with modifications to improve stability and bioavailability. medchemexpress.com Tavilermide's cyclic structure and its nature as a tripeptide partial agonist of the TrkA receptor place it in the category of nerve growth factor (NGF) mimetics. wikipedia.orgmedchemexpress.com This design allows it to activate the TrkA receptor, similar to the natural ligand NGF, but with potentially enhanced therapeutic properties. medchemexpress.comglpbio.com The hydrochloride salt form of Tavilermide is specified for its chemical properties. ama-assn.org

Design Principles of All-D-Amino Acid Enantiomeric Peptides

A critical design feature of some advanced peptides is the use of D-amino acids instead of the naturally occurring L-amino acids. thermofisher.com Peptides constructed from D-amino acids, known as all-D-enantiomeric peptides, are expected to be more resistant to enzymatic breakdown by proteases, which are naturally evolved to recognize and degrade L-amino acid-based peptides. patsnap.combiorxiv.org This increased proteolytic stability can significantly extend the half-life of the peptide in the body, a crucial factor for therapeutic efficacy. biorxiv.org While not all sources explicitly state Tavilermide is an all-D-amino acid peptide, its documented high stability is consistent with this design principle. patsnap.com The introduction of D-amino acids can influence the peptide's secondary structure and its interactions with biological targets. rsc.orgmdpi.com

Structure-Activity Relationship (SAR) Investigations of Tavilermide Hydrochloride

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. For peptidomimetics like Tavilermide, SAR investigations would explore how modifications to the peptide sequence, the cyclic structure, and specific side chains impact its potency as a TrkA receptor agonist. For instance, studies on similar peptidomimetics have shown that altering specific amino acid residues can significantly affect binding affinity and functional activity. While specific public SAR data for Tavilermide is limited, the development of such a targeted agonist implies extensive investigation into its pharmacophore to optimize its interaction with the TrkA receptor. wikipedia.orgnih.gov The goal of these studies is to enhance desired activities, such as promoting corneal healing, while minimizing potential off-target effects. d-nb.info

Biochemical Stability Profiling of this compound

The biochemical stability of a therapeutic agent is a critical determinant of its clinical viability. Tavilermide has been shown to be a proteolytically stable, cyclic peptidomimetic. medchemexpress.comglpbio.com

Resistance to Enzymatic Proteolysis

The design of peptidomimetics often aims to overcome the inherent instability of natural peptides, which are susceptible to rapid degradation by proteases. Tavilermide's structure, likely incorporating non-natural amino acids or a cyclic backbone, contributes to its enhanced resistance to enzymatic proteolysis. patsnap.com This resistance is a key advantage, as it allows the compound to persist longer at its site of action, potentially leading to improved therapeutic outcomes. medchemexpress.com Studies on the all-D-enantiomeric peptide D3, which shares stability characteristics with Tavilermide, have demonstrated its remarkable resistance to degradation compared to its L-enantiomeric counterpart. patsnap.com

Stability in Simulated Biological Environments

The stability of a drug must be assessed in environments that mimic physiological conditions. Research on the closely related all-D-enantiomeric peptide D3 provides insight into the expected stability of Tavilermide. In simulated gastric fluid, the D3 peptide remained largely stable (89%) over 24 hours, whereas its L-form was significantly degraded. patsnap.com Even more strikingly, in simulated intestinal fluid, D3 was 96% stable after 24 hours, while the L-form was completely metabolized almost instantly. patsnap.com Furthermore, in human plasma and liver microsomes, the L-form was metabolized hundreds of times faster than the D-form. patsnap.com This high level of stability in various simulated biological fluids is a crucial attribute for a therapeutic agent. patsnap.comdissolutiontech.com

Stability of D3 Peptide (a model for Tavilermide) in Simulated Biological Fluids

Simulated Environment Stability of D3 (all-D-peptide) Stability of l-D3 (all-L-peptide) Duration
Gastric Fluid 89% 30% (70% degraded) 24 hours
Intestinal Fluid 96% 0% (completely metabolized) 24 hours
Human Plasma Significantly more stable Metabolized hundreds of times faster Not specified
Human Liver Microsomes Significantly more stable Metabolized hundreds of times faster Not specified

Elucidation of Tavilermide Hydrochloride S Mechanism of Action

Specificity and Potency of TrkA Receptor Agonism

Tavilermide is a synthetic, cyclic tripeptide designed as a partial agonist of the TrkA receptor, which is the high-affinity receptor for Nerve Growth Factor (NGF). wikipedia.orgmimetogen.com Unlike the endogenous ligand NGF, which also binds to the p75 neurotrophin receptor (p75NTR), Tavilermide demonstrates selectivity for the TrkA receptor. mimetogen.comnih.gov This specificity is a key attribute, as activation of p75NTR can, under certain conditions, trigger apoptotic pathways.

The design of Tavilermide was inspired by the structure of NGF, specifically mimicking the β-turn regions that are critical for TrkA binding and activation. nih.gov As a partial agonist, Tavilermide elicits a response at the TrkA receptor but does not produce the maximal effect that a full agonist would. nih.govmedchemexpress.com This characteristic allows it to potentiate the effects of suboptimal concentrations of endogenous NGF. medchemexpress.com Research has shown that Tavilermide can enhance the activity of NGF through its interaction with TrkA. nih.gov

Downstream Intracellular Signaling Pathways Activated by Tavilermide Hydrochloride

Upon binding to and activating the TrkA receptor, Tavilermide initiates a cascade of intracellular signaling events that are crucial for its therapeutic effects. patsnap.com The activation of TrkA leads to the recruitment and phosphorylation of several downstream effector proteins. drugbank.com These include:

SHC1 (Src Homology 2 Domain-Containing Protein 1): Activation of this protein initiates the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a significant role in cell differentiation and survival. drugbank.com

FRS2 (Fibroblast Growth Factor Receptor Substrate 2): Similar to SHC1, FRS2 activation also feeds into the Ras-MAPK cascade. drugbank.com

PLCG1 (Phospholipase C Gamma 1): The activation of PLCG1 is linked to the control of NF-Kappa-B (NF-κB) activation, a key transcription factor involved in the regulation of genes related to cell survival. drugbank.comexplorationpub.com

PI3K/Akt Pathway: Through the involvement of SHC1 and SH2B1/2, Tavilermide also stimulates the Ras-PI3 kinase-AKT1 signaling cascade, which is another critical pathway for promoting cell survival. drugbank.comexplorationpub.com

Studies have demonstrated that Tavilermide leads to the phosphorylation and activation of MAPK1/2 in conjunctival cell cultures. patsnap.com The activation of these specific signaling cascades underscores the multifaceted nature of Tavilermide's action at the cellular level.

Modulation of Cellular Processes by this compound in Ocular Tissues

The activation of the aforementioned signaling pathways by Tavilermide translates into significant modulation of various cellular processes within the ocular tissues, particularly the cornea and conjunctiva. These effects are central to its potential in addressing conditions like dry eye disease. patsnap.com

Tavilermide promotes the survival of corneal and conjunctival epithelial cells, which is a critical function for maintaining the integrity of the ocular surface. patsnap.com By activating the TrkA receptor and its downstream survival pathways, such as the PI3K/Akt and MAPK/ERK cascades, Tavilermide helps to protect these cells from damage and stress. drugbank.comexplorationpub.com This is particularly important in the context of dry eye disease, where the ocular surface is often compromised. researchgate.net

A key aspect of Tavilermide's mechanism is its ability to reduce apoptosis, or programmed cell death, in ocular epithelial cells. patsnap.com By selectively activating TrkA and not the pro-apoptotic p75NTR, and by stimulating pro-survival signaling cascades like the NF-κB and PI3K/Akt pathways, Tavilermide helps to shift the cellular balance away from apoptosis and towards survival. nih.govdrugbank.com

Tavilermide has been shown to enhance cellular repair and regeneration, which is vital for healing a damaged ocular surface. patsnap.com One of its notable effects is the stimulation of mucin production by conjunctival goblet cells. mimetogen.compatsnap.com Mucins are essential components of the tear film that lubricate and protect the eye. In preclinical studies, Tavilermide was found to increase the concentration of glycoconjugates (mucins) in tear fluids, which is associated with improved healing of the ocular surface. mimetogen.compatsnap.com Furthermore, it supports the regeneration of corneal nerves, which are important for maintaining ocular surface health. patsnap.com

Reduction of Apoptotic Pathways

Impact on the Lacrimal Functional Unit Homeostasis

The lacrimal functional unit (LFU) is an integrated system comprising the cornea, conjunctiva, lacrimal glands, meibomian glands, and the interconnecting neural network. j-bio.net This unit is responsible for the production and maintenance of a stable tear film, which is essential for ocular surface homeostasis. mimetogen.comj-bio.net

Stimulation of Ocular Mucin Glycoconjugate Production

A primary mechanism of Tavilermide is its ability to stimulate the production and secretion of mucins, which are large glycoconjugates essential for the stability and protective function of the tear film. mimetogen.comfirstwordpharma.com The tear film's mucous layer, produced by conjunctival goblet cells, is crucial for lubrication, trapping and removing debris and pathogens, and providing a smooth refractive surface. firstwordpharma.com

Tavilermide's action is mediated through its binding to and activation of TrkA receptors located on conjunctival cells. nih.govreviewofophthalmology.com This activation has been shown in preclinical studies to upregulate the secretion of mucins from these cells. mimetogen.comarvojournals.org In an experimental rat model of dry eye, topical administration of MIM-D3 led to a significant increase in the concentration of mucin in the tear fluid. mimetogen.comarvojournals.org This suggests that the mechanism of action involves enhancing mucin secretion from conjunctival goblet cells, rather than increasing aqueous tear production from the lacrimal glands. arvojournals.org By increasing the mucin content of the tear film, Tavilermide helps to stabilize it, offering more robust protection for the ocular surface against environmental stressors and reducing ocular surface damage. patsnap.compatsnap.com

Research findings from various preclinical models have quantified this effect.

Model SystemTavilermide (MIM-D3) ConcentrationKey OutcomeReported Result
Conjunctival Cell Cultures50 μMGlycoconjugate Secretion1.3-fold increase in secretion. patsnap.com
Experimental Dry Eye Rat Model1% (10 mg/mL)Mucin Secretion in Tear Fluid4.5-fold increase over controls. arvojournals.org
Normal Rat Eyes2.5%Tear Glycoconjugate Concentration2.3-fold increase. patsnap.com

Support for Corneal Nerve Regeneration and Maintenance

In addition to its secretagogue effects, Tavilermide exerts a neurotrophic action by mimicking Nerve Growth Factor (NGF). patsnap.com NGF is fundamentally important for the health of the corneal epithelium and the nerves that innervate the cornea and conjunctiva. patsnap.comeuropeanpharmaceuticalreview.com Ocular surface health is dependent on a neuronal feedback loop involving sensory nerves that, when functioning properly, stimulate the production of a healthy tear film. mimetogen.com

By acting as a partial agonist at TrkA receptors on neuronal cells, Tavilermide promotes the survival and differentiation of neurons and supports the regeneration of corneal nerves. patsnap.commimetogen.comnih.gov This neurotrophic support is critical, as chronic dry eye conditions can lead to the degeneration of sensory nerves in the cornea. mcgill.caciussswestcentral.ca The potential of Tavilermide to improve neural function may enhance corneal sensitivity and integrity. firstwordpharma.com Some research suggests the compound may directly stimulate re-innervation of the cornea, specifically promoting the regeneration of the corneal sub-basal plexus. mcgill.caciussswestcentral.caophthalmology360.com This neurotropic mechanism is a key aspect of its potential to address underlying causes of ocular surface disease. mimetogen.com

Clinical studies have demonstrated improvements in signs of ocular surface health, which are consistent with the compound's proposed mechanism of action on both mucin production and nerve support.

Study PhaseKey EndpointReported Result
Phase 2Corneal Fluorescein (B123965) Staining (post-CAE℠ exposure)Significant improvement in total corneal staining compared to placebo. reviewofophthalmology.com
Phase 3Corneal Fluorescein Staining (environmental study)Statistically significant and clinically relevant improvement at 12 weeks. mimetogen.comophthalmologymanagement.com

Preclinical Pharmacological Investigations of Tavilermide Hydrochloride

In Vitro Studies in Ocular Cell Lines and Tissue Cultures

In vitro studies have been instrumental in elucidating the cellular mechanisms of action of Tavilermide on various ocular cell types, providing a foundational understanding of its therapeutic potential.

Evaluation of Epithelial and Conjunctival Cell Responses

Tavilermide has been shown to directly influence the behavior of key cells of the ocular surface. As an NGF mimetic, Tavilermide promotes the survival of corneal epithelial cells, which is a vital aspect of maintaining the integrity of the cornea, especially in the context of dry eye disease where epithelial cell health is compromised. patsnap.com

In studies utilizing primary rat conjunctival cell cultures, Tavilermide was assessed for its effects on cell proliferation and secretion. The research indicated that while Tavilermide did not lead to an increase in conjunctival cell proliferation, it significantly stimulated these cells to secrete important components of the tear film. nih.gov This targeted action on secretion without promoting cellular proliferation is a key finding in its preclinical evaluation.

Analysis of Gene Expression and Protein Secretion Profiles

The investigation into Tavilermide's effects on gene expression and protein secretion has revealed a significant impact on pathways related to ocular surface health. In primary rat conjunctival cell cultures, treatment with Tavilermide led to a marked increase in the secretion of glycoconjugates, which are essential mucin-like components of the tear film that contribute to its stability and protective function. nih.gov

Specifically, a concentration of 50 μM of Tavilermide resulted in a statistically significant 1.3-fold increase in glycoconjugate secretion. nih.gov This stimulation of secretion is linked to the activation of intracellular signaling pathways. The same in vitro studies demonstrated a 2.3-fold increase in the activation of Mitogen-activated protein kinase 1/2 (MAPK1/2) in conjunctival cells treated with Tavilermide, indicating that the compound's secretagogue effect is mediated through this signaling cascade. nih.gov

Table 1: In Vitro Effects of Tavilermide on Rat Conjunctival Cells

Parameter Concentration of Tavilermide Result
Glycoconjugate Secretion 50 μM 1.3-fold increase
MAPK1/2 Activation 50 μM 2.3-fold increase
Cell Proliferation 50 μM No significant increase

In Vivo Animal Models of Ocular Pathologies

To assess the therapeutic efficacy of Tavilermide in a more complex biological system, researchers have utilized in vivo animal models that replicate the conditions of human ocular pathologies.

Research in Animal Models of Dry Eye Disease

A key preclinical model used to evaluate Tavilermide is the scopolamine-induced dry eye model in rats. nih.govmedchemexpress.com In this model, the systemic administration of scopolamine (B1681570) induces a state of tear deficiency, leading to ocular surface damage that mimics human dry eye disease. nih.govmedchemexpress.com

The integrity of the ocular surface in the rat model of dry eye was evaluated by corneal fluorescein (B123965) staining, a method used to visualize epithelial defects. nih.gov Topical application of a 1% Tavilermide solution to the eyes of these rats resulted in a statistically significant decrease in corneal staining compared to the vehicle-treated group (p < 0.001). nih.gov This finding indicates that Tavilermide promotes the healing of the ocular surface and helps to restore its integrity. nih.gov

Table 2: Effect of Tavilermide on Corneal Staining in a Rat Model of Dry Eye

Treatment Group Outcome Statistical Significance
1% Tavilermide Decrease in corneal staining p < 0.001
Vehicle No significant change N/A

In conjunction with the improvements in ocular surface integrity, Tavilermide was also found to enhance the quality of the tear film. nih.gov In normal rats, topical application of a 2.5% Tavilermide solution led to a 2.3-fold increase in the concentration of tear glycoconjugates. nih.gov

Furthermore, in the scopolamine-induced dry eye model, treatment with 1% Tavilermide resulted in a statistically significant increase in tear glycoconjugates (p < 0.05) compared to the vehicle. nih.gov This increase in mucin-like substances in the tear film is believed to contribute to improved tear film stability and quality, thereby protecting the ocular surface. nih.gov

Table 3: Effect of Tavilermide on Tear Glycoconjugate Concentration

Animal Model Treatment Outcome
Normal Rats 2.5% Tavilermide 2.3-fold increase in tear glycoconjugates
Dry Eye Model Rats 1% Tavilermide Statistically significant increase in tear glycoconjugates (p < 0.05)
Assessment of Ocular Surface Integrity

Neuroprotective Studies in Models of Retinal Degenerative Diseases

The neurotrophic properties of Tavilermide suggest its potential utility in diseases characterized by neuronal cell death in the retina. nih.gov Disturbances in the neurotrophin-Trk receptor axis are implicated in the pathogenesis of several retinal diseases, and activation of this pathway is a key therapeutic strategy. nih.govmimetogen.com Mimetogen, the developer of Tavilermide, has indicated that the compound has been evaluated in preclinical models of glaucoma and in vitro models relevant to Age-Related Macular Degeneration (AMD). nih.govmimetogen.com

Glaucoma is a neurodegenerative disease characterized by the progressive apoptosis of retinal ganglion cells (RGCs), leading to vision loss. nih.gov While lowering intraocular pressure (IOP) is the standard treatment, RGC death can continue, highlighting the need for direct neuroprotective therapies. nih.gov

A key preclinical study investigated the neuroprotective effects of a selective TrkA agonist, identified as D3 (the development code for Tavilermide), in a rat model of glaucoma where IOP was elevated. nih.govresearchgate.netfrontiersin.org Researchers postulated that the failure of endogenous NGF to show efficacy in previous glaucoma models could be due to its binding to both the pro-survival TrkA receptor and the pro-apoptotic p75 receptor. nih.gov By using a selective TrkA agonist like Tavilermide, it is possible to isolate the desired neuroprotective effects.

In this in vivo therapeutic model, the selective TrkA agonist was effective in preventing RGC death. nih.gov The study found that while lowering IOP with standard medication reduced RGC loss, it did not eliminate it completely. However, the combination of IOP-lowering drugs with the TrkA agonist fully prevented further RGC loss after the initial injury from pressure elevation. nih.govnih.gov In contrast, treatment with NGF alone or with an antagonist for the p75 receptor did not protect RGCs in this model. nih.gov These results provided a strong rationale for advancing selective TrkA agonists as a neuroprotective strategy for glaucoma. nih.gov

Treatment GroupMean Retinal Ganglion Cell (RGC) Loss (%) at 6 Weeks
Glaucoma Model (Untreated)35%
IOP-Lowering Drug Alone20%
TrkA Agonist (Tavilermide) + IOP-Lowering Drug11%
Nerve Growth Factor (NGF) AloneNo significant protection
Value not significantly different from the loss after the initial two weeks of pressure elevation, suggesting prevention of further cell death. nih.gov

Retinitis Pigmentosa (RP) is a group of inherited diseases that cause the degeneration of photoreceptor cells (rods and cones). mimetogen.com The developers of Tavilermide have expressed interest in novel therapeutic approaches for RP. mimetogen.comjneurosci.org However, specific preclinical research findings or data from in vivo animal models of Retinitis Pigmentosa investigating the effects of Tavilermide hydrochloride have not been made publicly available.

Age-Related Macular Degeneration (AMD) involves the degeneration of photoreceptors and the underlying Retinal Pigment Epithelium (RPE). mimetogen.com The dry form of AMD, in particular, is associated with oxidative stress and RPE cell apoptosis. Neuroprotection through the activation of growth factor receptors is considered a promising therapeutic strategy. mimetogen.com

Preclinical investigations for Tavilermide in the context of AMD have been mentioned, specifically in in vitro models. These studies reportedly evaluated the compound's ability to prevent apoptosis of RPE cells induced by oxidative stress. mimetogen.com While these in vitro findings suggest a potential cytoprotective effect relevant to the pathology of dry AMD, detailed results from these studies and any subsequent investigations in in vivo animal models of AMD are not available in published literature.

Research in Retinitis Pigmentosa Models

Comparative Pharmacodynamic Analysis with Endogenous Nerve Growth Factor

Tavilermide was developed as a mimetic of Nerve Growth Factor (NGF) to leverage its neurotrophic activities while overcoming some of the limitations of using the native protein as a therapeutic. nih.govresearchgate.net The pharmacodynamic profiles of Tavilermide and NGF share a primary mechanism but have key differences.

Target Receptor Activation: Both Tavilermide and NGF exert their neurotrophic effects primarily by binding to and activating the TrkA receptor. nih.govnih.gov Activation of TrkA initiates downstream signaling cascades that promote cell survival and differentiation. frontiersin.orgzenodo.org However, Tavilermide is described as a partial agonist of TrkA. nih.govresearchgate.net Furthermore, preclinical studies suggest it may also potentiate the effects of endogenous NGF. researchgate.net

A critical difference lies in their interaction with the p75 neurotrophin receptor (p75NTR). nih.govnih.gov NGF binds to both TrkA and p75NTR. nih.gov The p75NTR is a member of the tumor necrosis factor receptor superfamily and can initiate opposing biological signals, including apoptosis (programmed cell death). nih.govfrontiersin.org This dual signaling may account for the lack of therapeutic efficacy of NGF in some preclinical glaucoma models. nih.gov Tavilermide, in contrast, was designed to be a selective TrkA agonist and does not bind to the p75NTR. frontiersin.orgnih.gov This selectivity allows for the targeted activation of pro-survival pathways without concurrently stimulating the pro-apoptotic signals from p75NTR. nih.gov

Molecular and Pharmaceutical Properties: Tavilermide is a small, cyclic peptidomimetic. nih.govresearchgate.net It was specifically designed to mimic a beta-turn in the structure of the NGF polypeptide. nih.gov This design confers significant pharmaceutical advantages over the full NGF protein. One of the most important properties of Tavilermide is its high proteolytic stability, meaning it is resistant to being broken down by enzymes. nih.govnih.gov This stability is a crucial attribute for a topical ophthalmic drug. In contrast, NGF is a much larger protein that is more susceptible to degradation.

FeatureThis compoundEndogenous Nerve Growth Factor (NGF)
Molecular Type Small molecule, cyclic peptidomimeticNeurotrophin protein
Primary Receptor Target TrkA (Partial Agonist)TrkA (Agonist)
p75NTR Binding NoYes
Signaling Outcome Selective pro-survival signalingMixed pro-survival and pro-apoptotic signaling
Proteolytic Stability HighLow

Analytical and Methodological Research for Tavilermide Hydrochloride Studies

Chromatographic Separation Techniques for Compound Characterization

Chromatographic methods are fundamental to the analysis of Tavilermide, enabling its separation from impurities and metabolites.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has been a key technique for assessing the stability and metabolic fate of Tavilermide. patsnap.com In studies comparing Tavilermide (D3) to its all-L-enantiomeric mirror image (L-D3), RP-HPLC was used to monitor the degradation of these compounds in media simulating various physiological environments. patsnap.com

These stability studies revealed significant differences between the two enantiomers. For instance, in simulated gastric fluid, Tavilermide demonstrated high stability, with approximately 89% of the compound remaining intact after 24 hours. In contrast, its L-enantiomer, L-D3, showed significantly lower stability, with 70% being degraded within the same timeframe. patsnap.com This highlights the stereospecific stability of Tavilermide, a critical factor for its development as a therapeutic agent.

Compound Simulated Environment Stability after 24h (%)
Tavilermide (D3)Gastric Fluid89%
L-D3Gastric Fluid30%

Spectroscopic and Spectrometric Methods for Structural Confirmation and Purity Assessment

While specific details on the spectroscopic and spectrometric methods used for the initial structural confirmation and ongoing purity assessment of Tavilermide hydrochloride are not extensively detailed in the available public literature, standard pharmaceutical development protocols would involve a suite of these techniques. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Infrared (IR) spectroscopy to identify functional groups. Purity is often assessed using HPLC coupled with a UV detector, which can quantify the main compound relative to any impurities.

In Vitro Bioassays for Receptor Binding Kinetics and Agonist Activity Quantification

The biological activity of Tavilermide is primarily quantified through in vitro bioassays that measure its interaction with the TrkA receptor and subsequent cellular responses. Studies have utilized conjunctival cell cultures to demonstrate the compound's mechanism of action. patsnap.com

One key finding is that a 50 μM concentration of Tavilermide significantly induced a 1.3-fold increase in glycoconjugate secretion from these cells. patsnap.com This is a crucial indicator of its potential to improve the quality of the tear film. Furthermore, the same concentration led to a 2.3-fold increase in the activation of the MAPK1/2 signaling pathway, a downstream effect of TrkA receptor activation, without causing an increase in cell proliferation. patsnap.com

Assay Tavilermide Concentration Observed Effect
Glycoconjugate Secretion50 μM1.3-fold increase
MAPK1/2 Activation50 μM2.3-fold increase

Development and Validation of Specialized Preclinical Ocular Models

To evaluate the therapeutic efficacy of Tavilermide in a setting that mimics human dry eye disease, specialized preclinical ocular models have been developed. A common model involves inducing dry eye in rats through the systemic administration of scopolamine (B1681570) via surgically implanted osmotic pumps. patsnap.com This method reliably produces the key signs of dry eye.

The validation of this model involves monitoring several key parameters over a period of 14 or 28 days, including:

Aqueous tear production

Tear clearance rate

Corneal fluorescein (B123965) staining (to assess epithelial damage)

Tear break-up time (tBUT) to measure tear film stability patsnap.com

In this established dry eye model, the topical application of 1% Tavilermide demonstrated a statistically significant decrease in corneal staining (p < 0.001) and an increase in tear glycoconjugates (p < 0.05) compared to the vehicle control. patsnap.com

Bioanalytical Quantification Methodologies in Preclinical Biological Matrices

Quantifying Tavilermide and its biomarkers in preclinical biological samples, such as tear fluid, is essential for understanding its in vivo effects. Specific bioanalytical methods are employed for this purpose.

In studies using the rat dry eye model, glycoconjugates in tear fluids were quantified using an Enzyme-Linked Lectin Assay (ELLA). patsnap.com Simultaneously, the levels of endogenous Nerve Growth Factor (NGF) in the tears were measured using an Enzyme-Linked Immunosorbent Assay (ELISA). patsnap.com These assays provide the necessary sensitivity and specificity to measure changes in these key biomarkers in response to Tavilermide treatment. For instance, the application of 2.5% Tavilermide in normal rat eyes resulted in a statistically significant 2.3-fold increase in the concentration of tear glycoconjugates as measured by ELLA. patsnap.com

Future Research Trajectories and Broader Academic Implications of Tavilermide Hydrochloride

Exploration of Novel Therapeutic Applications Beyond Ocular Surface Conditions

While extensively studied for dry eye disease, the mechanism of Tavilermide as a nerve growth factor (NGF) mimetic suggests its potential utility in a broader range of therapeutic areas where neurotrophic support is beneficial. patsnap.commimetogen.com Initial explorations have already moved beyond the ocular surface, with Tavilermide entering Phase I clinical trials for glaucoma. wikipedia.orgncats.io The rationale for this application lies in the neuroprotective role of NGF on retinal ganglion cells, the neurons that are progressively lost in glaucoma.

The potential applications are not limited to ophthalmology. The ability of NGF mimetics to support neuronal growth, maintenance, and survival makes them promising candidates for treating various neurodegenerative diseases. patsnap.comnih.govpib.gov.in Research into peptidomimetics that mimic neurotrophins like NGF and brain-derived neurotrophic factor (BDNF) is an emerging strategy for conditions where these endogenous factors are deficient or dysregulated. researchgate.net For example, the all-d-enantiomeric peptide D3, which is related to Tavilermide, has been shown to eliminate neurotoxic amyloid-β oligomers in vitro and improve cognition in a mouse model of Alzheimer's disease. patsnap.com This suggests that Tavilermide's TrkA agonism could be explored for its potential disease-modifying effects in central nervous system disorders.

Below is a table outlining potential future therapeutic areas for Tavilermide based on its mechanism of action.

Potential Therapeutic AreaRationaleCurrent Status/Precedent
Glaucoma Neuroprotective effects on retinal ganglion cells.Phase I clinical trials are ongoing. wikipedia.org
Neurotrophic Keratitis Promotes healing of corneal ulcers and nerve regeneration.Recombinant human NGF is approved for this rare ocular disorder, setting a precedent for NGF-based mechanisms. nih.govnih.gov
Peripheral Neuropathy NGF is crucial for the survival and function of sensory neurons.The neurotrophic properties of NGF mimetics could potentially alleviate symptoms and promote nerve repair.
Alzheimer's Disease NGF signaling is implicated in the health of cholinergic neurons affected in Alzheimer's; related peptidomimetics show promise in preclinical models. researchgate.netpatsnap.comPreclinical research on related compounds suggests potential for targeting neurotoxic protein aggregates and improving cognition. patsnap.com

Contribution to the Understanding of Neurotrophic Factor Signaling Pathways

The study of Tavilermide has significantly contributed to the academic understanding of neurotrophic factor signaling. It is a selective, partial agonist of the TrkA receptor, the high-affinity receptor for NGF. wikipedia.orgtargetmol.commedchemexpress.com By mimicking NGF, Tavilermide activates intracellular signaling cascades that lead to increased cell survival, reduced apoptosis, and enhanced cellular repair mechanisms. patsnap.com Its development has provided researchers with a valuable tool to dissect the complex signaling network governed by neurotrophins.

A key finding from Tavilermide research is the importance of receptor selectivity. Tavilermide demonstrates activity similar to NGF at the TrkA receptor but notably does not bind to the p75 neurotrophin receptor (p75NTR). targetmol.commedchemexpress.comglpbio.com This is academically significant because p75NTR can initiate pro-apoptotic (cell death) signals, and its avoidance may be a critical feature for a therapeutic agent. researchgate.net Tavilermide's focused action allows for the specific investigation of TrkA-mediated survival pathways, such as the Ras-PI3 kinase-AKT1 and GRB2-Ras-MAPK cascades, without the confounding effects of p75NTR signaling. patsnap.comdrugbank.com Furthermore, research has shown that Tavilermide can potentiate the effects of suboptimal concentrations of endogenous NGF, highlighting a cooperative mechanism of action. medchemexpress.comglpbio.com

The following table summarizes Tavilermide's interaction with key components of the NGF signaling pathway.

Signaling ComponentInteraction with TavilermideConsequence of Interaction
TrkA Receptor Selective, partial agonist. wikipedia.orgtargetmol.commedchemexpress.comActivates downstream pro-survival and cell differentiation pathways. patsnap.comdrugbank.com
p75NTR Receptor Does not bind. targetmol.commedchemexpress.comAvoids activation of potential pro-apoptotic signaling cascades. researchgate.net
MAPK1/2 Pathway Induces a 2.3-fold increase in activation in conjunctival cells. patsnap.comPromotes cell differentiation and survival. drugbank.com
Endogenous NGF Potentiates the effects of suboptimal concentrations. medchemexpress.commimetogen.comEnhances the natural neurotrophic support at the target tissue.

Innovations in Peptidomimetic Drug Design and Development

Tavilermide is a prime example of innovation in peptidomimetic drug design. nih.govpib.gov.in Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides or proteins. rroij.com This approach is particularly valuable for overcoming the inherent limitations of using large protein therapeutics like NGF, which suffer from poor stability, rapid degradation, and low bioavailability, hindering their clinical application. pib.gov.inresearchgate.net

Tavilermide was rationally designed as a proteolytically stable, cyclic peptidomimetic to mimic specific beta-turns in the NGF protein that are responsible for TrkA binding. nih.govnih.govmedchemexpress.com Its success in reaching late-stage clinical trials validates the peptidomimetic strategy for targeting neurotrophin receptors and serves as a blueprint for future drug development. patsnap.comnih.gov This approach allows for the creation of compounds with improved pharmacological properties, such as enhanced stability and the ability to be formulated for topical delivery, as seen with Tavilermide eye drops. wikipedia.org The development of such targeted, stable, and specific small molecules represents a significant advancement over the administration of the native protein. pib.gov.inrroij.com

The advantages of the peptidomimetic approach, exemplified by Tavilermide, are detailed below.

FeatureNatural Neurotrophins (e.g., NGF)Peptidomimetics (e.g., Tavilermide)
Stability Low; susceptible to enzymatic degradation. pib.gov.inHigh; designed to be proteolytically stable. nih.govmedchemexpress.com
Bioavailability Poor, particularly across biological barriers. researchgate.netImproved; can be designed for better absorption and targeted delivery. pib.gov.in
Specificity Can bind to multiple receptors (e.g., TrkA and p75NTR).Can be engineered for high selectivity to a specific receptor target (e.g., TrkA only). targetmol.commedchemexpress.com
Manufacturing Complex and costly production of recombinant proteins.More straightforward and scalable chemical synthesis. rroij.com
Therapeutic Application Limited by poor drug-like properties. researchgate.netEnables development of practical formulations like eye drops. wikipedia.org

Advancements in Preclinical Ophthalmic Research Methodologies

The development pathway of Tavilermide has spurred and utilized advancements in preclinical research models for ophthalmic drugs, particularly for dry eye disease. researchgate.net An ideal preclinical model must accurately reflect the pathology of the human disease to provide meaningful proof-of-concept data. researchgate.net

To evaluate Tavilermide's efficacy, researchers used a well-established rat model of dry eye where tear deficiency is induced with scopolamine (B1681570). patsnap.comnih.govd-nb.info In this model, treatment with Tavilermide led to a significant decrease in corneal staining and an increase in tear glycoconjugates, providing crucial early evidence of its therapeutic potential. patsnap.comnih.gov Additionally, the broader context of NGF mimetic research has involved surgically-induced dry eye models in dogs, which share key immunopathological features with human dry eye disease. nih.govd-nb.info

Perhaps most notably, the clinical development of Tavilermide has highlighted the utility of the Controlled Adverse Environment (CAE℠) model. mimetogen.com The CAE℠ is a specialized chamber that simulates challenging environmental conditions (e.g., low humidity, high airflow) to exacerbate the signs and symptoms of dry eye in study subjects. mimetogen.comncats.io This methodology was used in Phase 2 and 3 trials to screen for and select patients with a certain level of disease severity, thereby creating a more homogenous study population and increasing the ability to detect a treatment effect. mimetogen.commedscape.com The application of such controlled environmental challenges in clinical trials represents a methodological advancement for standardizing endpoints in ocular surface disease research. ncats.iomedscape.com

The table below summarizes key research models that were instrumental in the development of Tavilermide.

Research ModelTypeApplication in Tavilermide DevelopmentKey Findings/Translational Relevance
Scopolamine-Induced Dry Eye Rat Model Preclinical (Animal)Evaluated therapeutic efficacy of topical Tavilermide. patsnap.comnih.govDemonstrated decreased corneal staining and increased tear glycoconjugates, providing preclinical proof-of-concept. nih.govd-nb.info
Surgically-Induced Dry Eye Dog Model Preclinical (Animal)Used to study the effects of NGF signaling on mucin secretion and corneal healing. nih.govd-nb.infoConfirmed the role of NGF signaling in ocular surface health, supporting the mechanism of Tavilermide. d-nb.info
Controlled Adverse Environment (CAE℠) Model Clinical (Human)Utilized in Phase 2 and 3 trials to screen patients and as an efficacy endpoint. mimetogen.commedscape.comAllowed for patient stratification based on symptom frequency and provided a standardized method to assess treatment efficacy under stress conditions. ncats.iomedscape.com

Q & A

Q. What is the primary mechanism of action of Tavilermide hydrochloride in modulating TrkA receptor activity?

this compound functions as a selective partial agonist of the tropomyosin receptor kinase A (TrkA), mimicking nerve growth factor (NGF) activity while avoiding full receptor activation. This partial agonism enhances mucus secretion and neuronal survival without inducing hyperactivation-associated side effects. Methodologically, TrkA activation can be assayed using in vitro kinase activity assays, Western blotting for phosphorylated TrkA, and calcium flux measurements in neuronal cell lines .

Q. What validated in vitro models are recommended for assessing this compound’s efficacy in dry eye disease research?

Corneal epithelial cell lines (e.g., HCEC) and 3D corneal tissue models are widely used to evaluate mucin secretion and epithelial barrier function. Researchers should quantify MUC5AC expression via ELISA or qPCR and measure transepithelial electrical resistance (TEER) to assess barrier integrity. Contradictions in efficacy data may arise from variations in cell culture media composition or exposure duration, necessitating standardized protocols .

Q. How should stability studies be designed for this compound in aqueous formulations?

Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) is critical. High-performance liquid chromatography (HPLC) with UV detection at 220–280 nm is recommended for quantifying degradation products. Researchers must account for pH-dependent hydrolysis, which is a major degradation pathway for peptide-mimetic compounds like Tavilermide .

Advanced Research Questions

Q. How can factorial design optimize this compound formulations for ocular bioavailability?

A 2³ factorial design (e.g., polymer concentration, pH, and surfactant type) identifies critical factors affecting viscosity, drug release, and corneal permeation. Response surface methodology (RSM) is ideal for modeling interactions between variables. For example, hydroxypropyl methylcellulose (HPMC) at 1.5% w/v and pH 6.8 maximized retention in rabbit eye models in a recent hydrogel study .

Q. What strategies resolve contradictions between preclinical efficacy and clinical outcomes in Tavilermide trials?

Discrepancies often stem from interspecies differences in TrkA receptor affinity or tear film dynamics. To address this:

  • Conduct ex vivo corneal tissue studies from multiple species (e.g., rabbits vs. primates).
  • Use pharmacodynamic biomarkers like NGF levels in tear fluid.
  • Apply population pharmacokinetic (PopPK) modeling to account for variability in human ocular absorption .

Q. How should researchers design dose-ranging studies for this compound in neurotrophic keratitis?

Adaptive dose-escalation designs (e.g., Bayesian continual reassessment) minimize patient exposure to subtherapeutic doses. Efficacy endpoints should include corneal staining scores, Schirmer’s test, and patient-reported symptom diaries. A phase IIa trial reported significant improvement at 0.1% w/v twice daily, but higher doses (0.2%) showed no additional benefit, highlighting non-linear pharmacokinetics .

Q. What in silico approaches predict Tavilermide’s off-target interactions?

Molecular docking against the ChEMBL database and machine learning models (e.g., DeepChem) can identify potential off-targets like tyrosine kinases. Researchers should validate predictions using kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler™). Tavilermide’s >1000-fold selectivity for TrkA over RORγt isoforms has been confirmed experimentally .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on Tavilermide’s pro-inflammatory effects in preclinical models?

Some studies report transient ocular inflammation due to TrkA-mediated immune cell activation, while others observe anti-inflammatory effects via NGF pathway modulation. Researchers should:

  • Measure cytokine profiles (IL-6, TNF-α) in tear fluid post-administration.
  • Compare acute vs. chronic dosing regimens.
  • Use knockout mouse models (e.g., TrkA-/-) to isolate mechanism-specific effects .

Methodological Resources

Q. What systematic review frameworks are recommended for synthesizing Tavilermide’s molecular interaction data?

PRISMA guidelines should be followed, with search strings targeting TrkA agonists, dry eye disease, and peptidomimetics. Key databases include PubMed, Embase, and Cochrane Library. Critical appraisal tools (e.g., SYRCLE for animal studies) help assess bias in preclinical literature .

Q. How to validate Tavilermide’s purity in complex formulations?

LC-MS/MS with a C18 column and 0.1% formic acid mobile phase achieves baseline separation of Tavilermide from excipients. For GMP compliance, impurity profiles must comply with ICH Q3B thresholds (<0.15% for unknown impurities). Reference standards should be sourced from certified providers (e.g., MedChemExpress) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.